C-Terminal Free Acid Chemistry Confers Distinct Solubility Profile vs. Atosiban Acetate
Atosiban (free acid) Trifluoroacetate differs fundamentally from atosiban acetate at the C-terminus. The target compound bears a free carboxyl group (–Gly-OH; free acid MW = 995.19; TFA salt MW = 1,109.2 g/mol), whereas the clinical acetate form terminates in a C-terminal amide (–Gly-NH₂; MW = 1,054.24 g/mol) . This structural difference produces a measurable divergence in solubility: the free acid TFA salt is soluble in DMSO with validated stock solution preparation demonstrated at concentrations up to 10 mM, but is not reported as freely water-soluble; in contrast, atosiban acetate exhibits aqueous solubility of 50 mg/mL (≈47.4 mM) and DMSO solubility of ≥60 mg/mL .
| Evidence Dimension | Solubility profile (aqueous vs. organic solvent) |
|---|---|
| Target Compound Data | Atosiban (free acid) TFA salt: Soluble in DMSO; stock solutions prepared at 1–10 mM (≈1.0–11.1 mg/mL using free acid MW 995.19). No aqueous solubility data reported by vendors. |
| Comparator Or Baseline | Atosiban acetate (CAS 914453-95-5): Water 50 mg/mL (47.4 mM); DMSO ≥ 60 mg/mL (≥56.9 mM) |
| Quantified Difference | Atosiban acetate is water-soluble (≥50 mg/mL); Atosiban free acid TFA salt is DMSO-soluble but aqueous solubility is not reported as comparable. This necessitates DMSO-based stock preparation for the free acid form. |
| Conditions | Solubility data from vendor technical datasheets (AbMole, Selleck, GlpBio) measured at 25°C; stock solution preparation protocols per GlpBio datasheet |
Why This Matters
Researchers designing aqueous-based in vitro assays (e.g., myometrial organ bath, cell-based signaling) must use DMSO stock solutions for the free acid form, requiring solvent controls not needed for the water-soluble acetate salt—a critical experimental design consideration that directly impacts assay compatibility and data interpretation.
